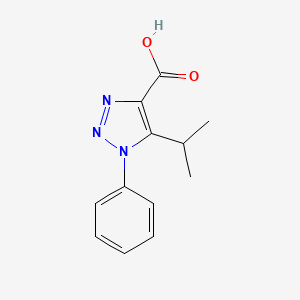

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-phenyl-5-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)11-10(12(16)17)13-14-15(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTJCYLGRRRGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the desired triazole compound with high efficiency.

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenyl ring or the triazole moiety, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. For example, halogenation can be achieved using halogenating agents like bromine or chlorine, resulting in halogenated derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its triazole ring provides a versatile scaffold for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. Additionally, it can act as a receptor modulator by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antitumor activity but may reduce metabolic stability . Fluorine at position 1 (4-fluorophenyl) improves bioavailability and membrane permeability .

- Steric Influence : The isopropyl group in the target compound may confer selectivity in target binding due to steric hindrance, contrasting with smaller substituents like hydrogen or methyl .

- Functional Group Diversity : The 4-pyridinyl analog (C₁₄H₁₀N₄O₂) exhibits metal-binding capabilities, expanding applications in catalysis or sensor development .

Physicochemical Properties

- Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration . The isopropyl group (logP ~2.5–3.0) balances lipophilicity and solubility.

- Crystallography : SHELX software and WinGX are widely used for structural elucidation, critical for confirming substituent effects on crystal packing and intermolecular interactions.

Biological Activity

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

The compound can be synthesized through various methods involving azide and alkyne coupling reactions, commonly known as the Huisgen cycloaddition. This method allows for the formation of the triazole ring in a highly efficient manner. The carboxylic acid functional group can be introduced via subsequent reactions involving carboxylation techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. In vitro testing against various cancer cell lines has shown promising results. For instance:

| Compound | Cell Line | Log GI50 (μM) |

|---|---|---|

| 1-Phe-5-(Propan-2-yl)-Triazole | Colon Cancer (KM12) | -5.43 |

| Melanoma (SK-MEL-5) | -5.55 | |

| Breast Cancer (MDA-MB-468) | -5.70 |

These results indicate that the compound exhibits moderate to significant activity against several cancer types, suggesting its potential as an anticancer agent .

Neuroprotective Effects

In addition to anticancer activity, triazole derivatives have been investigated for neuroprotective effects. A study demonstrated that certain triazole compounds could inhibit neuroinflammation and oxidative stress in neuronal cell lines. This was attributed to their ability to modulate pathways such as NF-kB signaling and reduce reactive oxygen species (ROS) production .

Case Studies

Several case studies have explored the biological effects of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole derivatives:

- Study on Anticancer Activity : A comprehensive evaluation of various triazole derivatives showed that modifications at the phenyl ring significantly influenced their anticancer efficacy. Compounds with specific substituents demonstrated enhanced activity against melanoma and breast cancer cell lines .

- Neuroprotective Study : Research involving animal models of Alzheimer's disease indicated that triazole hybrids improved cognitive functions by reducing amyloid-beta aggregation and promoting neurogenesis . These findings suggest that such compounds could be developed further for neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of precursor azides and alkynes. Key steps include:

- Precursor Preparation : Reacting phenyl azide with propargyl derivatives (e.g., propargyl alcohol) under controlled conditions.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a solvent system (e.g., DMF/H₂O) to form the triazole core.

- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions. Optimization requires monitoring reaction temperature (60–80°C) and stoichiometry to minimize byproducts .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of:

- X-ray Crystallography : For absolute configuration determination (e.g., bond angles, dihedral angles) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl vs. isopropyl groups).

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₂N₃O₂, theoretical 230.093 g/mol).

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form.

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc).

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >10) and precipitation at pH <3. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict binding sites.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like COX-2 or kinases).

- QSAR Modeling : Correlate substituent effects (e.g., isopropyl lipophilicity) with activity using descriptors like logP and polar surface area .

Q. How can researchers design pharmacological assays to evaluate its therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Cell-Based Models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity studies (MTT assay) or bacterial strains (e.g., E. coli) for antimicrobial screening.

- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 monolayer) .

Q. How to reconcile contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs (e.g., replacing isopropyl with tert-butyl) to isolate steric/electronic effects.

- Multivariate Analysis : Apply PCA or PLS regression to identify dominant factors (e.g., logD, hydrogen-bond donors) driving activity discrepancies.

- Crystallographic Validation : Compare bound vs. unbound ligand conformations to explain SAR anomalies .

Q. What advanced analytical methods ensure batch-to-batch consistency in research-grade material?

Methodological Answer:

- HPLC-MS/MS : Quantify impurities (e.g., process-related byproducts) with MRM transitions.

- KF Titration : Control residual solvent levels (e.g., DMF, EtOAc).

- ICP-MS : Detect trace metal contaminants (e.g., Cu from catalysis) below 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.